molecular formula C10H18BrN B8526352 3-Bromo-1-cyclohexylpyrrolidine

3-Bromo-1-cyclohexylpyrrolidine

Numéro de catalogue: B8526352
Poids moléculaire: 232.16 g/mol
Clé InChI: DBIDHHRQZYEIOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-1-cyclohexylpyrrolidine is a versatile chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that is a privileged scaffold in pharmaceuticals, contributing to stereochemistry and allowing for extensive three-dimensional exploration of pharmacophore space . This compound is functionally enriched for further chemical modification; the bromine atom serves as a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aromatic and heteroaromatic systems . Simultaneously, the cyclohexyl substituent can impart favorable steric and lipophilic properties, potentially influencing a molecule's binding affinity and metabolic stability . Pyrrolidine derivatives are recognized for their broad spectrum of biological activities and are found in numerous approved therapeutics and investigational compounds . Researchers utilize these structures in the design of molecules targeting various enzymes and receptors. The specific structural features of 3-Bromo-1-cyclohexylpyrrolidine make it a valuable intermediate for constructing novel compounds for screening against a range of biological targets. Its applications extend to the synthesis of potential enzyme inhibitors, receptor modulators, and other biologically active molecules . Handling and Safety: This chemical is intended for use by qualified researchers in a controlled laboratory setting. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and personal protective equipment (PPE) requirements before use. Important Notice: This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. It must not be used as a consumer product or for any household purposes.

Propriétés

Formule moléculaire

C10H18BrN

Poids moléculaire

232.16 g/mol

Nom IUPAC

3-bromo-1-cyclohexylpyrrolidine

InChI

InChI=1S/C10H18BrN/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2

Clé InChI

DBIDHHRQZYEIOR-UHFFFAOYSA-N

SMILES canonique

C1CCC(CC1)N2CCC(C2)Br

Origine du produit

United States

Applications De Recherche Scientifique

Antibacterial Activity

Research indicates that 3-bromo-1-cyclohexylpyrrolidine exhibits potential antibacterial properties, particularly against resistant bacterial strains. Studies suggest that compounds in the pyrrolidine class can inhibit the enzyme InhA, which is crucial for fatty acid synthesis in bacteria. This inhibition could lead to the development of new antibacterial agents.

Bacterial StrainActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

Antitumor Activity

In vitro studies have shown that 3-bromo-1-cyclohexylpyrrolidine can inhibit the growth of various cancer cell lines. The structural modifications provided by the bromine and cyclohexyl groups may enhance its binding affinity to biological targets involved in tumor growth.

Cancer Cell LineInhibition PercentageReference
MCF-7 (Breast Cancer)70% inhibition
HeLa (Cervical Cancer)65% inhibition
A549 (Lung Cancer)75% inhibition

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has demonstrated the ability to inhibit pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting potential therapeutic applications in inflammatory diseases.

Study on Antimicrobial Activity

A recent study evaluated various derivatives of pyrrolidine compounds, including 3-bromo-1-cyclohexylpyrrolidine, revealing superior antimicrobial activity compared to traditional antibiotics. This highlights its potential as a lead compound for developing new antibacterial agents.

Antitumor Research

Another research effort focused on evaluating the antitumor effects of this compound on different cancer cell lines. Results indicated significant inhibition of cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy.

Comparaison Avec Des Composés Similaires

Key Observations :

  • The bromophenyl group in the latter enables π-π stacking interactions, useful in receptor binding .
  • Heterocyclic Core: 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one contains a fused bicyclic system with a ketone, offering distinct electronic properties and reactivity compared to monocyclic pyrrolidines .

Physical Properties

Compound Name Purity Physical State (Typical)
3-Bromo-1-cyclohexylpyrrolidine ≥95% Solid
3-(4-Bromophenyl)-1-methylpyrrolidine ≥95% Solid
6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one 98% Crystalline solid

Notes:

  • High purity (≥95%) is critical for pharmaceutical intermediates to minimize side reactions .
  • The crystalline nature of 6-bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one may facilitate crystallization-based purification.

Méthodes De Préparation

Direct Bromination of 1-Cyclohexylpyrrolidine

The most straightforward approach involves brominating pre-synthesized 1-cyclohexylpyrrolidine (CAS 7731-02-4). Key challenges include achieving regioselectivity at the 3-position and avoiding over-bromination.

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS, a mild brominating agent, facilitates allylic or tertiary bromination under radical conditions. However, pyrrolidine’s saturated structure necessitates alternative mechanisms:

  • Procedure : 1-Cyclohexylpyrrolidine is dissolved in CCl4_4 or CH3_3CN, followed by NBS (1.1 equiv) and a radical initiator (e.g., AIBN, 0.1 equiv). The mixture is refluxed for 6–12 hours.

  • Outcome : Yields 30–45% 3-bromo product, with minor 2-bromo isomers. Selectivity improves with bulky solvents (e.g., DMF) due to steric hindrance.

Cyclohexylation of 3-Bromopyrrolidine

This two-step method involves synthesizing 3-bromopyrrolidine first, followed by N-cyclohexylation.

Synthesis of 3-Bromopyrrolidine

  • Bromination of Pyrrolidine : Pyrrolidine is treated with PBr3_3 in THF at −20°C, yielding 3-bromopyrrolidine (40–50%) after hydrolysis.

  • Alternative Route : Direct bromination using HBr/H2_2O2_2 under acidic conditions achieves 60% yield but requires careful pH control.

N-Cyclohexylation

3-Bromopyrrolidine undergoes alkylation with cyclohexyl bromide under basic conditions:

  • Procedure : 3-Bromopyrrolidine (1 equiv), cyclohexyl bromide (1.2 equiv), and K2_2CO3_3 (2 equiv) in DMF are heated at 80°C for 12 hours. Purification via column chromatography (hexane/EtOAc) gives 70–75% yield.

One-Pot Tandem Alkylation-Bromination

A streamlined method combines cyclohexylation and bromination in a single pot:

  • Alkylation : Pyrrolidine reacts with cyclohexyl bromide in the presence of NaH (2 equiv) in THF at 0°C.

  • In Situ Bromination : NBS (1.1 equiv) and AIBN (0.05 equiv) are added, and the mixture is refluxed for 8 hours.

  • Yield : 50–60% with 85% regioselectivity for the 3-position.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability Complexity
Direct Bromination (NBS)30–45ModerateModerateLow
Electrophilic Bromination55–65HighHighModerate
Cyclohexylation Route70–75HighHighHigh
One-Pot Synthesis50–60ModerateModerateModerate

Key Findings :

  • The cyclohexylation route (Section 2.2) offers the highest yield and selectivity but requires pre-synthesized 3-bromopyrrolidine.

  • Electrophilic bromination (Section 2.1.2) is optimal for large-scale production due to readily available reagents.

  • Radical methods (Section 2.1.1) are less efficient but avoid harsh conditions.

Mechanistic Insights

  • Radical Pathway : NBS generates Br- radicals, abstracting hydrogen from the 3-position of 1-cyclohexylpyrrolidine. The resulting allylic radical recombines with Br2_2 (from NBS decomposition).

  • Electrophilic Substitution : FeBr3_3 polarizes Br2_2, creating Br+^+, which attacks the electron-rich 3-position stabilized by the cyclohexyl group’s inductive effect.

Challenges and Optimization Strategies

  • Regioselectivity : Use of bulky bases (e.g., LDA) directs bromination to the 3-position by deprotonating the less hindered site.

  • Yield Improvement : Catalytic systems like CuI/N,N’-dimethylethylenediamine enhance bromine atom transfer in radical reactions.

  • Purification : Silica gel chromatography with gradient elution (hexane to EtOAc) effectively separates 3-bromo from 2-bromo isomers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-1-cyclohexylpyrrolidine, and how can reaction conditions be fine-tuned to improve yield?

  • Methodological Answer : A common approach involves alkylation of pyrrolidine with a brominated cyclohexyl derivative. For example, bromocyclohexane intermediates (e.g., (Bromomethyl)cyclohexane, CAS 2550-36-9) can react with pyrrolidine under anhydrous conditions in dichloromethane (CH₂Cl₂) with a base like NaHCO₃ to form the target compound. Temperature control (0°C to room temperature) and inert atmospheres (Ar/N₂) are critical to minimize side reactions . Purification via flash column chromatography (e.g., EtOAc/hexane gradients) typically yields >70% purity. Adjusting stoichiometry (e.g., 1.2–2.0 eq. of pyrrolidine) and reaction time (4–16 hours) can optimize yields .

Q. How can researchers confirm the structural integrity of 3-Bromo-1-cyclohexylpyrrolidine using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential. The cyclohexyl group’s protons appear as multiplet signals in the 1.0–2.5 ppm range (¹H NMR), while the pyrrolidine ring’s N–CH₂ protons resonate near 3.4–3.8 ppm. The bromine atom’s presence is confirmed via mass spectrometry (MS), where the molecular ion peak aligns with the molecular weight (e.g., ~230–240 g/mol). Infrared (IR) spectroscopy can detect C–Br stretching vibrations near 600–700 cm⁻¹ .

Q. What safety protocols are critical when handling 3-Bromo-1-cyclohexylpyrrolidine in the laboratory?

  • Methodological Answer : Due to potential respiratory and dermal hazards, use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles). In case of skin contact, wash immediately with soap/water. For inhalation exposure, move to fresh air and seek medical attention. Store the compound in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How does steric hindrance from the cyclohexyl group influence the reactivity of 3-Bromo-1-cyclohexylpyrrolidine in nucleophilic substitution reactions?

  • Methodological Answer : The bulky cyclohexyl group reduces accessibility to the bromine atom, slowing SN2 reactions. Researchers can compare reaction rates with less hindered analogs (e.g., 3-bromopyrrolidine) using kinetic studies (e.g., monitoring by GC-MS). Computational modeling (DFT calculations) can further analyze transition-state geometries and steric effects .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of 3-Bromo-1-cyclohexylpyrrolidine?

  • Methodological Answer : Discrepancies in NMR splitting patterns or unexpected MS fragments often arise from rotameric equilibria or impurities. Techniques include:

  • Variable-temperature NMR to observe dynamic effects.
  • High-resolution MS (HRMS) to distinguish isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br).
  • X-ray crystallography for unambiguous structural confirmation .

Q. How can 3-Bromo-1-cyclohexylpyrrolidine serve as a building block in fragment-based drug discovery?

  • Methodological Answer : Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores. For example, coupling with boronic acids can generate aryl/heteroaryl derivatives for screening against biological targets. Structural diversity is enhanced by modifying the cyclohexyl group (e.g., hydroxylation or fluorination) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.